
(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
“(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to other compounds such as “(6-chloropyridin-3-yl)methyl]dimethylamine” and “N- ( (6-chloropyridin-3-yl)methylene)methanamine” which have been studied12.
Synthesis Analysis
The synthesis of related compounds has been documented. For example, the synthesis of “1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine” involves the reduction of imidacloprid by activated Fe in conc. HCl3. However, the specific synthesis process for “(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine” is not readily available in the searched resources.Molecular Structure Analysis
The molecular structure of a compound provides insights into its properties and potential reactivity. However, the specific molecular structure of “(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine” is not available in the searched resources. Related compounds such as “N- ( (6-chloropyridin-3-yl)methylene)methanamine” have been studied, and their structures are available2.Chemical Reactions Analysis
The chemical reactions involving “(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine” are not readily available in the searched resources. However, related compounds have been studied. For example, imidacloprid and its main metabolite “1-[(6-chloropyridin-3-yl)methyl] imidazolidin-2-one” have been investigated4.Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Characterization : This compound serves as a precursor for synthesizing a variety of heterocyclic compounds, including triazolothiadiazines and triazolothiadiazoles containing the 6-chloropyridin-3-yl methyl moiety. These synthesized compounds are characterized by elemental analysis, IR, 1H NMR, and mass spectral data, highlighting their structural diversity and potential for further chemical modification (Holla et al., 2006).
Biological Activities : The compound and its derivatives exhibit a range of biological activities. Some compounds have demonstrated moderate to weak fungicidal and insecticidal activities, suggesting their potential utility in agricultural applications (Chen & Shi, 2008). Additionally, derivatives have shown good insecticidal activity, indicating their applicability in pest control strategies (Shi et al., 2008).
Catalytic and Chemical Reactions
- Catalytic Activity : Novel ruthenium complexes bearing triazolyl-based ligands, including derivatives of the compound, have been synthesized and shown excellent activity and selectivity in the hydrogenation of ketones and aldehydes. This suggests potential applications in catalysis and synthetic organic chemistry (Sole et al., 2019).
Antimicrobial Applications
- Antimicrobial Activities : Several quinoline derivatives carrying the 1,2,3-triazole moiety, synthesized from the compound, have shown moderate to very good antibacterial and antifungal activities against pathogenic strains. This underscores the potential of these derivatives in developing new antimicrobial agents (Thomas et al., 2010).
Structural and Magnetic Properties
- Structural Analysis : Dinuclear complexes involving pyridine-substituted bis(triazolylmethyl)amine ligands, derived from the compound, have been investigated for their structures and magnetic properties. This research contributes to the understanding of coordination chemistry and magnetic coupling in metal complexes (Sangtrirutnugul et al., 2020).
properties
IUPAC Name |
[1-[(6-chloropyridin-3-yl)methyl]triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-2-1-7(4-12-9)5-15-6-8(3-11)13-14-15/h1-2,4,6H,3,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHDFCQUGQVJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN2C=C(N=N2)CN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((6-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)

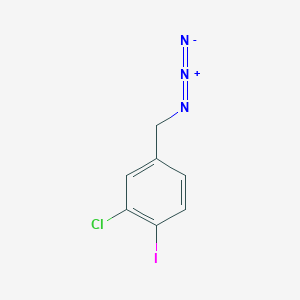
![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)

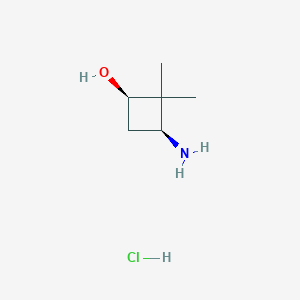
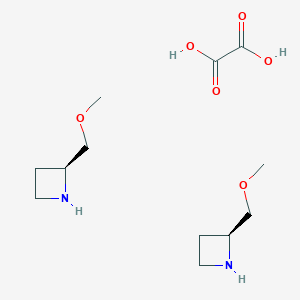
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B1472924.png)
![Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1472926.png)
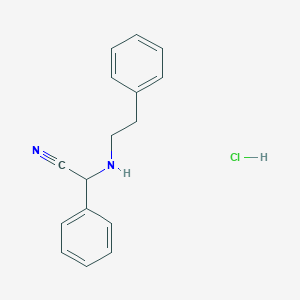
![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)
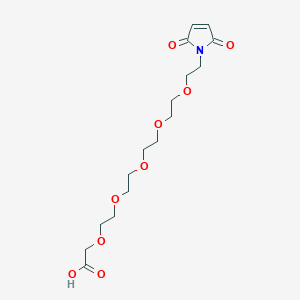
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1472933.png)
